molecular formula C9H11F3N2O2 B2410923 3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone CAS No. 477708-98-8

3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone

Cat. No.: B2410923
CAS No.: 477708-98-8
M. Wt: 236.194
InChI Key: STMGFEUCLBNCEY-UHFFFAOYSA-N
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Description

3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone is a synthetic organic compound known for its diverse applications in various scientific fields. Its unique structure, featuring a trifluoromethyl group attached to a pyrazole ring, lends it distinct chemical properties that make it useful in research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole

    • Reagents: Methylhydrazine, 1,1,1-trifluoro-2,4-pentanedione

    • Conditions: Heated under reflux in an inert atmosphere

    • Outcome: Formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • Step 2: Synthesis of 3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone

    • Reagents: 1-methyl-3-(trifluoromethyl)-1H-pyrazole, 3-bromo-2-butanone

    • Conditions: Nucleophilic substitution reaction, typically performed under mild basic conditions

    • Outcome: Formation of the target compound

Industrial Production Methods

  • In an industrial setting, the production of this compound may utilize high-throughput reactors and automation for efficiency. Optimizing reaction conditions to maximize yield and minimize impurities is crucial.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the butanone moiety, forming carboxylic acid derivatives.

  • Reduction: : Reduction can be carried out using mild reducing agents to convert ketones into secondary alcohols.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide

  • Reduction: Sodium borohydride, lithium aluminum hydride

  • Substitution: Organometallic reagents like Grignard reagents

Major Products Formed

  • Oxidation: Carboxylic acids

  • Reduction: Secondary alcohols

  • Substitution: Various derivatives depending on the substituent introduced

Scientific Research Applications

Chemistry

  • As an intermediate in the synthesis of complex organic molecules

  • Used in studying the effects of trifluoromethyl groups on chemical reactivity

Biology

  • Investigated for its potential as a bioactive compound due to its unique structural properties

Medicine

  • Explored for potential pharmaceutical applications, particularly in the development of novel drugs

Industry

  • Used in the production of advanced materials and agrochemicals

  • Acts as a building block in the synthesis of specialty chemicals

Mechanism of Action

The compound’s activity is primarily influenced by the trifluoromethyl group and the pyrazole ring, which can interact with various molecular targets. These interactions often involve hydrogen bonding, van der Waals forces, and π-π stacking. The exact mechanism depends on the specific application, but generally, it targets enzymes or receptors involved in biological pathways.

Comparison with Similar Compounds

When compared to other trifluoromethyl-pyrazole derivatives, 3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone stands out due to its unique combination of functional groups

Similar Compounds

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-ylmethanol

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Each of these compounds shares the trifluoromethyl-pyrazole core but differs in the attached functional groups, leading to different chemical behaviors and applications.

There you have it! This compound is a fascinating topic with much to explore across multiple scientific disciplines. Curious about any specific part of it?

Properties

IUPAC Name

3-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-5(15)6(2)16-8-4-7(9(10,11)12)13-14(8)3/h4,6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMGFEUCLBNCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC(=NN1C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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